molecular formula C25H23ClN2O4S B4162229 6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B4162229
M. Wt: 483.0 g/mol
InChI Key: UVXUWYZDSPBULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by its complex structure, which includes a quinoline core, a thienyl group, and a trimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O4S/c1-13-8-17(14(2)33-13)21-12-19(18-9-15(26)6-7-20(18)28-21)25(29)27-16-10-22(30-3)24(32-5)23(11-16)31-4/h6-12H,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXUWYZDSPBULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Thienyl Group: The thienyl group can be introduced through a Friedel-Crafts acylation reaction, where 2,5-dimethylthiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction, where 3,4,5-trimethoxyphenylamine is reacted with the quinoline intermediate.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinolinecarboxamides.

Scientific Research Applications

6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Altering the signaling pathways within cells, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxamide: Lacks the trimethoxyphenyl group.

    2-(2,5-dimethyl-3-thienyl)-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide: Lacks the chloro group.

    6-chloro-2-(3-thienyl)-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide: Lacks the dimethyl groups on the thienyl ring.

Uniqueness

The uniqueness of 6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-2-(2,5-dimethylthiophen-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.